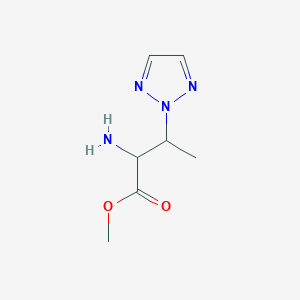

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate

Description

Properties

Molecular Formula |

C7H12N4O2 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

methyl 2-amino-3-(triazol-2-yl)butanoate |

InChI |

InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-9-3-4-10-11/h3-6H,8H2,1-2H3 |

InChI Key |

QREBOAUJPNVZBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OC)N)N1N=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,3-Triazolyl-L-Homoalanines

A general procedure for the synthesis of 1,2,3-triazolyl-L-homoalanines involves several steps:

- (S)-2-Amino-4(4-(3-cyanopropyl)-1H-1,2,3-triazol-1-yl)butyric acid ((S)-2a) Synthesis A hydrogen atmosphere at ambient pressure is applied to a solution of (S)-4a (0.31 g, 0.67 mmol) in a mixture of methanol (5 mL), tetrahydrofuran (2 mL), and water (0.5 mL) containing 10% palladium on carbon (30 mg) for 5 hours.

- The mixture is then evaporated to dryness and redissolved in 10% aqueous trifluoroacetic acid (2 mL). The resulting solution is passed through a pad of C18 reversed-phase silica gel and further eluted with water (25 mL) and methanol (30 mL).

- The product-containing fractions are evaporated and additionally purified by semi-preparative high-performance liquid chromatography (HPLC) purification (C18 column Nihon Waters Ltd. 3.9 × 300 mm; eluent system water → 10% methanol in water in 8 min). After lyophilization, (S)-2a (91 mg, 69%) is obtained as a white amorphous powder.

Synthesis of γ-N-(Trifluoroacetyl) Amino Acids

The synthesis of γ-N-(trifluoroacetyl) amino acids involves a three-step process:

- Reduction of Nitro Group : To a solution of 2a (8.0 mmol, 1.0 equivalent) in 40.0 mL of anhydrous methanol under an argon atmosphere, add 1.90 g of nickel chloride hexahydrate (\$$NiCl2 \cdot 6H2O\$$) (8.0 mmol, 1.0 equivalent). Stir the suspension at −10 °C for 5 min. Add 3.63 g of sodium borohydride (\$$NaBH4\$$) (96.0 mmol, 12.0 equivalents) in portions to the cooled suspension (CAUTION: violent gas extrusion), and stir the reaction mixture for 16 h at room temperature. Quench the reaction with a saturated solution of ammonium chloride (\$$NH4Cl\$$) and extract with chloroform (\$$CHCl3\$$). Dry the organic layer over sodium sulfate (\$$Na2SO_4\$$), filter, and concentrate.

- Ester Hydrolysis : Add 40 mL of a 6.0 N aqueous solution of hydrochloric acid (\$$HCl\$$) to the crude reaction mixture from the first step in a 100 mL round-bottom flask, and reflux for 20 h. Cool the reaction and extract with diethyl ether. Concentrate the aqueous phase to furnish the amine hydrochloride salt as a pale yellow solid.

- Protection of the Amino Group : To the amine hydrochloride salt from the second step in a 50 mL round-bottom flask, add 13.0 mL of anhydrous methanol under an argon atmosphere. Cool the solution to 0 °C and add 5.57 mL of triethylamine (\$$Et_3N\$$) (40.0 mmol, 5.0 equivalents). Stir the reaction at the same temperature for 10 min, then add 3.38 mL of trifluoroacetic anhydride (TFAA) (24.0 mmol, 3.0 equivalents) dropwise (CAUTION: gas extrusion), and stir the reaction at room temperature overnight. Concentrate the reaction and purify the crude reaction mixture by flash column chromatography (Silica Gel, hexanes/ethyl acetate 1:1) to afford γ-N-(trifluoroacetyl) amino acid 3a in 73% yield (1.61 g, 5.85 mmol) as a white solid.

One-Pot Synthesis

A one-pot synthesis method has been described for [2-(5-benzyl-4-phenyl-4H-triazol-3-thio)-acetyl]-amino acid methyl esters:

- Add 3 (0.34 g, 1.0 mmol) in acetic acid (6 mL), 1 N \$$HCl\$$ (3 mL), and water (25 mL) to a solution of sodium nitrite (\$$NaNO2\$$) (0.87 g, 1.0 mmol) in cold water (3 mL). Stir the reaction mixture at −5 °C for 15 min. Extract the yellow syrup formed with cold ethyl acetate (30 mL), wash with cold 3% \$$NaHCO3\$$, \$$H2O\$$, and dry over \$$Na2SO_4\$$. Add amino acid esters 5a-h (1.0 mmol) in ethyl acetate (20 mL) containing 0.2 mL of triethylamine to this solution. Keep the reaction mixture at −5 °C for 24 h, then at 25 °C for another 24 h. Evaporate the solution to dryness and crystallize the residue from petroleum ether/ethyl acetate to obtain the desired product.

Chemical Reactions Analysis

Acylation and Protection of the Amino Group

The primary amino group (-NH₂) undergoes acylation reactions with reagents like Boc (tert-butoxycarbonyl) anhydride. For example:

-

Boc Protection : Reaction with Boc₂O in water/dioxane with triethylamine yields the N-protected derivative (e.g., methyl 2-(tert-butoxycarbonylamino)-3-(2H-1,2,3-triazol-2-yl)butanoate) .

Reaction Conditions :

| Reagent | Solvent | Catalyst | Yield |

|---|---|---|---|

| Boc₂O | Water/dioxane | Triethylamine | 80% |

Ester Hydrolysis

The methyl ester group can be hydrolyzed under basic conditions to form the corresponding carboxylic acid. For instance:

-

Saponification : Treatment with NaOH in methanol/water at 55°C converts the ester to 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoic acid .

Reaction Data :

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaOH | MeOH/H₂O (2:5) | 55°C | 1 h | 27% |

Triazole Ring Reactivity

The 2H-1,2,3-triazol-2-yl group participates in substitution and coordination reactions:

Key Observations :

-

Steric hindrance from the triazole’s 2-position reduces electrophilic substitution at the ring .

-

Reactions favoring N1-alkylation dominate due to electronic and steric factors .

Amide Bond Formation

The amino group facilitates coupling with carboxylic acids using activating agents:

-

HATU/EDC-Mediated Coupling : Reacts with acids (e.g., benzoic acids) in DMF with HATU/EDC and DIPEA to form amides .

Example Reaction :

| Carboxylic Acid | Activating Agent | Solvent | Yield |

|---|---|---|---|

| 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | HOBt/EDC | DMF | 51% |

Stability and Degradation

The compound is sensitive to strong acids and bases:

Scientific Research Applications

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

- 1,2,3-Triazole ring : A nitrogen-rich heterocycle with aromaticity and hydrogen-bonding capabilities.

- Methyl ester : Provides solubility in organic solvents and serves as a common synthetic handle.

Table 1: Structural Comparison with Analogous Compounds

Electronic and Steric Effects

- Triazole vs. Imidazole : The 1,2,3-triazole in the target compound has three nitrogen atoms, offering stronger hydrogen-bonding capacity compared to the two-nitrogen imidazole in compound 5 . This may enhance its ability to stabilize metal complexes or participate in supramolecular interactions.

- Triazole vs. Triazine : While triazine-based herbicides (e.g., triflusulfuron methyl ester ) exhibit bioactivity, the triazole’s smaller ring size and different electronic profile likely limit herbicidal utility but favor coordination chemistry.

Physicochemical Properties

- Solubility : The triazole’s polarity may increase aqueous solubility compared to benzamide derivatives (e.g., compound 2 ), though the methyl ester could counterbalance this by enhancing lipophilicity.

- Crystallinity : Structural analogs like compound 2 were characterized via X-ray crystallography , suggesting that the target compound’s triazole ring could facilitate ordered crystal packing via N–H···N hydrogen bonds.

Biological Activity

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate, also known as methyl 2-amino-3-(triazolyl)butanoate hydrochloride, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a triazole moiety, which has been associated with various pharmacological properties. This article presents a detailed examination of the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and potential applications in drug development.

- Molecular Formula : C₇H₁₃ClN₄O₂

- Molecular Weight : 220.66 g/mol

- CAS Number : 1822351-65-4

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of several triazole derivatives, this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and melanoma (A-375) cell lines. The IC₅₀ values were reported as follows:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Methyl 2-amino-3-(triazolyl)butanoate | MCF-7 | 175 ± 3.2 |

| Methyl 2-amino-3-(triazolyl)butanoate | A-375 | 323 ± 2.6 |

| Methotrexate (Control) | MCF-7 | 343 ± 3.6 |

| Methotrexate (Control) | A-375 | 418 ± 2 |

These findings indicate that methyl 2-amino-3-(triazolyl)butanoate possesses greater potency than methotrexate in inhibiting the growth of these cancer cell lines .

The mechanism underlying the anticancer activity of triazole derivatives is believed to involve their ability to interact with key enzymes and proteins involved in cancer cell proliferation. Specifically, docking studies have shown strong binding affinities to B-Raf kinase and human dihydrofolate reductase (hDHFR), which are critical targets in cancer therapy .

Immunomodulatory Effects

In addition to its anticancer properties, methyl 2-amino-3-(triazolyl)butanoate has also been investigated for its immunomodulatory effects. Research indicates that compounds containing the triazole moiety can enhance immune responses.

Case Study: Immunostimulant Activity

A study involving a triazole derivative demonstrated that it elicited a stronger immune response compared to controls. The enhancement in specific antibody production was statistically significant (p < 0.05), indicating potential applications in vaccine development and immunotherapy .

Summary of Biological Activities

The biological activities of methyl 2-amino-3-(triazolyl)butanoate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and A-375 cell lines |

| Immunomodulatory | Enhancement of specific antibody production and immune response |

| Mechanism | Strong binding to key enzymes (B-Raf kinase and hDHFR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.